molecular formula C10H15Cl3FN3 B1433621 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride CAS No. 1798728-62-7

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride

Cat. No.: B1433621
CAS No.: 1798728-62-7
M. Wt: 302.6 g/mol
InChI Key: IPFFCWLFVPIHRY-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes It features a pyridine ring substituted with chlorine and fluorine atoms, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride typically involves the reaction of 5-chloro-3-fluoropyridine with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and crystallization are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with varying oxidation states.

Scientific Research Applications

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanol
  • 1-(5-Chloro-3-fluoropyridin-2-yl)ethanone
  • 1-(5-Chloro-3-fluoropyridin-2-yl)piperazine dihydrochloride

Uniqueness

1-(5-Chloro-3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the diazepane ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3.2ClH/c11-8-6-9(12)10(14-7-8)15-4-1-2-13-3-5-15;;/h6-7,13H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFFCWLFVPIHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=N2)Cl)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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